molecular formula C19H17N3O2S B10985152 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Cat. No.: B10985152
M. Wt: 351.4 g/mol
InChI Key: ASWVZTCYRROQNH-UHFFFAOYSA-N
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Description

4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the acetylated thiazole with 4-aminobenzamide under reflux conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and tumor growth.

Comparison with Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazole: Shares the thiazole ring structure but lacks the acetylamino and benzamide groups.

    4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a thiazole ring with different substituents.

Uniqueness: 4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

4-[[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C19H17N3O2S/c1-12-2-4-14(5-3-12)19-22-16(11-25-19)10-17(23)21-15-8-6-13(7-9-15)18(20)24/h2-9,11H,10H2,1H3,(H2,20,24)(H,21,23)

InChI Key

ASWVZTCYRROQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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